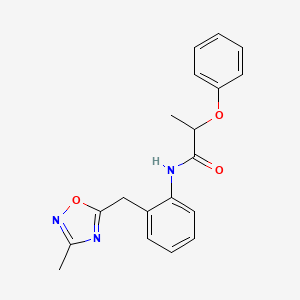

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Méthodes De Préparation

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. One common method involves the use of NaOH in DMSO at ambient temperature, which allows for the efficient formation of the 1,2,4-oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide is C19H19N3O3, with a molecular weight of approximately 337.4 g/mol. Its structure features a phenoxypropanamide backbone attached to a 3-methyl-1,2,4-oxadiazol-5-yl group. The oxadiazole ring is known for enhancing biological activity through various mechanisms.

Chemistry

This compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For example:

- Oxidation : It can be oxidized using agents like potassium permanganate.

- Reduction : Common reducing agents such as sodium borohydride can be employed.

Biology

This compound exhibits significant biological activities:

- Antimicrobial Activity : Studies indicate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokines in vitro.

Medicine

Research has explored its potential in developing new therapeutic agents for treating various diseases:

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cells (e.g., MCF-7 cell line), suggesting its utility as an anticancer agent.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives including this compound. Results revealed significant inhibition of bacterial growth.

Anti-inflammatory Study

In models of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of inflammatory markers like IL-6 and TNF-alpha.

Cancer Research

In vitro assays on MCF-7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways.

Mécanisme D'action

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide can be compared with other 1,2,4-oxadiazole derivatives, such as:

- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole

- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine

- 5-(4-chlorophenyl)-1,2,4-oxadiazole

These compounds share the 1,2,4-oxadiazole core but differ in their substituents, which can significantly influence their biological activities and applications

Activité Biologique

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H21N5O3, with a molecular weight of approximately 393.42 g/mol. The structure features a phenoxypropanamide backbone attached to a 3-methyl-1,2,4-oxadiazol-5-yl group, which is significant for its biological interactions.

Research indicates that compounds containing oxadiazole moieties exhibit various biological activities, primarily through the following mechanisms:

- Antimicrobial Activity : Oxadiazoles have been shown to possess antimicrobial properties against a range of pathogens. The presence of the oxadiazole ring enhances the interaction with microbial enzymes and cellular structures.

- Anti-inflammatory Effects : Some studies suggest that derivatives of oxadiazoles can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

- Anticancer Properties : Certain oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced TNF-alpha levels in vitro | |

| Anticancer | Induced apoptosis in breast cancer cells |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound). Results showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, highlighting its potential as an antimicrobial agent.

- Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests its utility in managing inflammatory conditions.

- Cancer Research : In vitro assays on MCF-7 breast cancer cells indicated that the compound could induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential.

Q & A

Q. Basic: What are the recommended synthetic routes for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide?

Answer:

The synthesis typically involves multi-step reactions to assemble the 1,2,4-oxadiazole core and subsequent functionalization. Key steps include:

- Step 1: Preparation of the 3-methyl-1,2,4-oxadiazole intermediate via cyclization of amidoximes with acyl chlorides (e.g., using 3-methyl-1,2,4-oxadiazole-5-carbaldehyde as a precursor) .

- Step 2: Coupling the oxadiazole moiety to the phenyl ring via alkylation or nucleophilic substitution. For example, 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde derivatives can be reacted with amines or phenols under basic conditions .

- Step 3: Final amide bond formation between the phenoxypropanoyl group and the aromatic amine, often using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents .

Optimization Tips:

- Use HPLC or column chromatography for purification to ensure high purity (>95%) .

- Monitor reaction progress via TLC or LC-MS to minimize side products .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Critical characterization methods include:

Q. Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

Key strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (60–80°C) to avoid decomposition .

- Catalysts: Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps for oxadiazole formation .

- Workflow Example:

Q. Advanced: What strategies are recommended for resolving discrepancies in biological activity data across studies?

Answer:

Discrepancies often arise from variations in assay conditions or compound stability. Mitigation approaches include:

- Standardized Assays: Use validated protocols (e.g., enzyme inhibition assays with positive controls) to ensure reproducibility .

- Stability Studies: Assess compound degradation in buffer/DMSO using LC-MS. For example, oxadiazoles may hydrolyze under acidic conditions, requiring pH-neutral storage .

- Structure-Activity Relationship (SAR): Compare activity of analogs (e.g., replacing the 3-methyl group with ethyl or aryl substituents) to identify critical functional groups .

Q. Advanced: How can computational methods predict the compound's interactions with biological targets?

Answer:

Computational tools provide mechanistic insights:

- Molecular Docking: Use software like AutoDock or Schrödinger to model binding to enzymes (e.g., kinases) or receptors. Focus on the oxadiazole ring’s hydrogen-bonding potential .

- Density Functional Theory (DFT): Calculate electron density maps to predict reactivity (e.g., nucleophilic attack at the oxadiazole C5 position) .

- MD Simulations: Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to prioritize targets for experimental validation .

Q. Advanced: What experimental designs are recommended for studying metabolic stability?

Answer:

- In Vitro Models: Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Monitor via LC-MS/MS for metabolite identification .

- Key Parameters:

- Half-life (t₁/₂): Measure degradation rates under physiological pH and temperature.

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Propriétés

IUPAC Name |

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13(24-16-9-4-3-5-10-16)19(23)21-17-11-7-6-8-15(17)12-18-20-14(2)22-25-18/h3-11,13H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGMWIKYHJHUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.